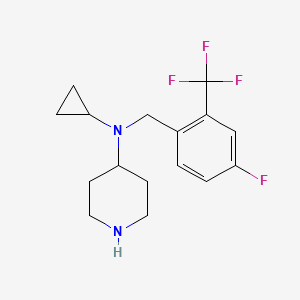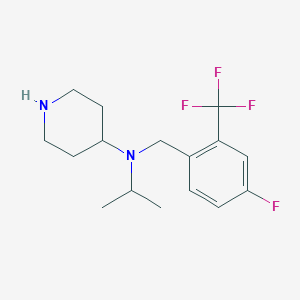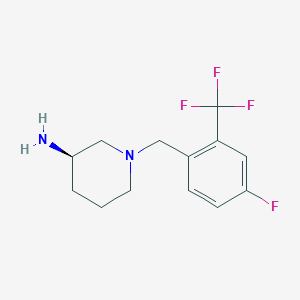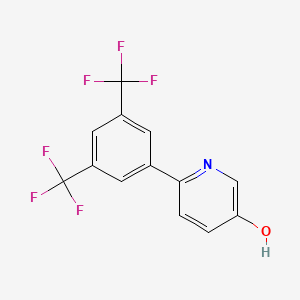
6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol
Overview
Description
6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C13H7F6NO and its molecular weight is 307.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Devices (OLEDs) : Some pyridine derivatives exhibit strong green emission, making them suitable for use in OLEDs (Chen, 2008).
Antibacterial and Antifungal Properties : Certain triazole-pyridine hybrids have shown potential as antibacterial and antifungal compounds (Jha & Ramarao, 2017).
Selective Sorption and Photoluminescence : Lanthanide-organic frameworks with pyridine-based ligands exhibit selective sorption of CO2 over N2 and have photoluminescent properties (Cui et al., 2016).
Potential in Redox Active Ligands : Bis(aldimino)pyridine nickel complexes are studied for their potential as redox active ligands in various oxidation states (Reed et al., 2017).
Applications in Organic Synthesis : Regioselective synthesis of certain pyridine derivatives indicates potential applications in organic synthesis (Yang et al., 2013).
Complex Formation and Structural Analysis : Studies on complex formations involving pyridine derivatives contribute to understanding molecular structures and properties (Guzei et al., 2008; Lenges et al., 2000; Myers et al., 2016).
Luminescence Enhancement in Ruthenium Complexes : Manipulation of ligands in ruthenium complexes can enhance luminescence lifetimes, useful for various applications (Duati et al., 2003).
High Efficiency in OLEDs : Certain pyridine-based compounds are used as hosts in blue thermally activated delayed fluorescence OLEDs, showing high efficiency (Zhao et al., 2020).
Synthesis and Coordination with Lanthanide Ions : Derivatives of pyridine N-oxide ligands have been synthesized and studied for their coordination properties with lanthanide ions (Pailloux et al., 2009).
Understanding Electronic Structures : Research on pyridine derivatives contributes to the understanding of electronic structures and spin alignment in high-spin carbenes (Bae et al., 1999).
Applications in Polymer Science : Studies have shown that polyimides containing derivatives of 6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol exhibit good thermal stability, low water absorption, and good adhesion properties (Myung et al., 2003, 2005).
Highly Emissive Osmium(II) Complexes : Emissive osmium(II) complexes with tetradentate bis(pyridylpyrazolate) chelates show potential for use in OLEDs (Chang et al., 2013).
properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(21)6-20-11/h1-6,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHLIRAYHETDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





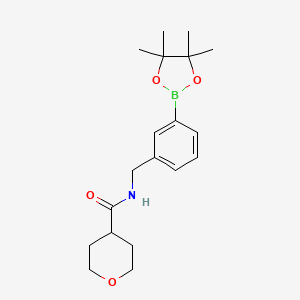
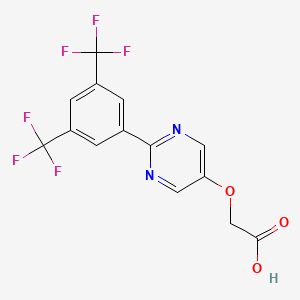
![2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol](/img/structure/B8162777.png)

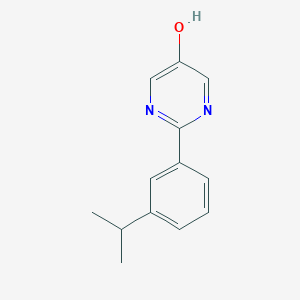
![[2-(3-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162810.png)
![[2-(3-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162815.png)
![[2-(4-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162821.png)
![[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162827.png)
